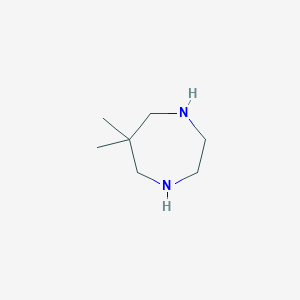![molecular formula C8H15NO B3018763 6-Ethoxy-3-azabicyclo[3.2.0]heptane CAS No. 2470437-21-7](/img/structure/B3018763.png)
6-Ethoxy-3-azabicyclo[3.2.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-3-azabicyclo[3.2.0]heptane is a compound that belongs to the class of azabicycloheptanes, which are bicyclic structures containing a nitrogen atom within the ring system. These compounds are of significant interest in medicinal chemistry due to their potential as building blocks for drug discovery. The unique structure of azabicycloheptanes allows for the creation of conformationally restricted derivatives that can mimic the bioactive conformations of flexible linear molecules .
Synthesis Analysis
The synthesis of azabicycloheptane derivatives has been explored in various studies. A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed using common chemicals such as benzaldehyde, allylamine, and cinnamic acid, which undergo intramolecular [2+2]-photochemical cyclization . Another approach involves the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes, which can be further converted into novel epibatidine analogues, demonstrating the versatility of azabicycloheptanes as intermediates . Additionally, efficient synthesis routes have been reported for various azabicycloheptane derivatives, including N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane, which is an important intermediate for the synthesis of epibatidine and its analogs .
Molecular Structure Analysis
The molecular structure of azabicycloheptanes is characterized by a seven-membered ring fused to a smaller ring, which includes a nitrogen atom. This structure imparts a three-dimensional shape that is rigid and can be rich in sp3 hybridized carbon atoms, making these compounds attractive for drug discovery . The presence of the nitrogen atom within the ring system can influence the reactivity and stereochemistry of the compound, as seen in the synthesis and evaluation of various stereoisomers of azabicycloheptane derivatives .
Chemical Reactions Analysis
Azabicycloheptanes can undergo a variety of chemical reactions, which can be utilized to synthesize novel compounds. For instance, neighboring group participation by the nitrogen atom allows for nucleophilic substitution reactions to occur, leading to a range of substituted derivatives . Photochemical reactions have also been employed to synthesize hexafluoro-2-azabicyclo[3.2.0]heptadienes, which can further react through Diels-Alder additions and other transformations . The reactivity of these compounds can be quite unusual and novel, as demonstrated by the reaction of 2,3,4-triphenyl-3-azabicyclo[3.2.0]heptadiene with dimethyl acetylenedicarboxylate, yielding complex products .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicycloheptanes are influenced by their bicyclic structure and the substituents attached to the rings. The rigidity of the bicyclic framework can affect the conformational flexibility and, consequently, the biological activity of the derivatives. The nitrogen atom within the ring can act as a site for protonation, influencing the compound's basicity and solubility. The presence of various functional groups can also modify the lipophilicity, stability, and reactivity of these compounds, making them suitable for further derivatization and exploration in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Photochemical Isomerization and Reactivity
6-Ethoxy-3-azabicyclo[3.2.0]heptane, a compound structurally related to hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-diene, demonstrates significant reactivity in photochemical isomerization processes. Studies by Barlow et al. (1982) showed that photochemical isomerization of hexafluoro-1H-azepine, a related compound, yields various substituted heptadienes, which then react with cyclopentadiene, furan, phenyl azide, and undergo catalytic reduction processes (Barlow, Culshaw, Haszeldine, & Morton, 1982).
Synthesis of Bicyclic Analogues
The compound has been utilized in synthesizing 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and derivatives, which are important as bicyclic analogues of γ-aminobutyric acid (GABA). A key step in these syntheses involves a sensitized, intermolecular [2+2] photocycloaddition, as researched by Petz and Wanner (2013) (Petz & Wanner, 2013).
Applications in Drug Discovery
Denisenko et al. (2017) developed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using very common chemicals. This synthesis is significant for drug discovery, offering new pathways for the development of advanced pharmaceutical compounds (Denisenko et al., 2017).
Diastereoselective Multicomponent Cascade Reactions
Kriis et al. (2010) demonstrated a novel multicomponent cascade reaction leading to the formation of a 3-azabicyclo[3.2.0]heptane derivative. This reaction is highly diastereoselective and produces important pharmacophores, indicating potential applications in medicinal chemistry (Kriis et al., 2010).
Safety and Hazards
The compound has several hazard statements including H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . Please refer to the MSDS for more detailed safety information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-ethoxy-3-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-10-8-3-6-4-9-5-7(6)8/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNOYOCQZGQSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2C1CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(methylsulfanyl)pyridine-3-carbonyl]-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide](/img/structure/B3018684.png)

![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3018686.png)



![N-(4-bromophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018697.png)

![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)


![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)